molecular formula C9H6F4O2 B6165400 2,6-bis(difluoromethyl)benzoic acid CAS No. 960249-99-4

2,6-bis(difluoromethyl)benzoic acid

Cat. No.: B6165400
CAS No.: 960249-99-4
M. Wt: 222.1
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Description

2,6-Bis(difluoromethyl)benzoic acid is an organic compound characterized by the presence of two difluoromethyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(difluoromethyl)benzoic acid typically involves the introduction of difluoromethyl groups into a benzoic acid derivative. One common method is the direct fluorination of 2,6-dimethylbenzoic acid using a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere, often at elevated temperatures, to ensure complete fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(difluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the difluoromethyl groups to methyl groups or other reduced forms.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylbenzoic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2,6-Bis(difluoromethyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing fluorine atoms.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2,6-bis(difluoromethyl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(trifluoromethyl)benzoic acid: Similar in structure but with trifluoromethyl groups instead of difluoromethyl groups.

    2,6-Difluorobenzoic acid: Contains fluorine atoms directly attached to the aromatic ring rather than difluoromethyl groups.

    3,5-Bis(trifluoromethyl)benzoic acid: Another fluorinated benzoic acid derivative with trifluoromethyl groups in different positions.

Uniqueness

2,6-Bis(difluoromethyl)benzoic acid is unique due to the specific positioning of the difluoromethyl groups, which can influence its chemical reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

960249-99-4

Molecular Formula

C9H6F4O2

Molecular Weight

222.1

Purity

95

Origin of Product

United States

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